molecular formula C9H10N2O3 B274342 2-(4-Nitrophenyl)propanamide

2-(4-Nitrophenyl)propanamide

Cat. No.: B274342
M. Wt: 194.19 g/mol
InChI Key: RZSOHJGEQPWDSC-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)propanamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly as a synthetic precursor for novel analgesic agents. This compound shares a core structural motif with a class of substituted nitrophenylpropanamide derivatives that have demonstrated significant antinociceptive properties in scientific studies . Research on analogous compounds indicates that this chemical class can exhibit potent peripheral analgesic activity, as evaluated in standard models such as the acetic acid-induced writhing test in mice . The mechanism of action for related analogs is linked to peripheral pathways, with studies showing no significant central nervous system effects in hot-plate tests, underscoring its targeted activity . As a building block, this compound offers researchers a versatile intermediate for further chemical modification. The nitrophenyl group is a key pharmacophore that can be leveraged to optimize binding affinity and selectivity for biological targets. This product is provided as a high-purity solid for use in laboratory research settings. It is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(4-nitrophenyl)propanamide

InChI

InChI=1S/C9H10N2O3/c1-6(9(10)12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3,(H2,10,12)

InChI Key

RZSOHJGEQPWDSC-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Biological Activity & Biocatalytic Utility of 2-(4-Nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and experimental utility of 2-(4-Nitrophenyl)propanamide , a critical chiral probe in biocatalysis and a structural precursor in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

This compound is a chiral amide derivative of 2-arylpropionic acid. While structurally related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), its primary utility in modern research lies in biocatalysis and medicinal chemistry synthesis .

It serves as a rigorous model substrate for screening enantioselective amidases , enzymes capable of kinetically resolving racemic mixtures to yield optically pure drug precursors. Furthermore, the nitro- group acts as a versatile synthetic handle, allowing reduction to amino-derivatives found in bioactive molecules like Indoprofen or Alminoprofen.

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
CAS Number 74002-19-0 (Racemic) / 1217743-46-8 ((R)-isomer)
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Core Scaffold 2-Arylpropanamide (Profen amide)
Key Functional Groups Primary Amide (-CONH₂), Nitro group (-NO₂), Chiral Center (C2)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.[1]

Part 2: Biological Mechanisms & Pharmacological Relevance[1][2]

Mechanism of Action: The Biocatalytic Probe

The biological "activity" of this compound is most often defined by its interaction with hydrolytic enzymes (Amidases, EC 3.5.1.4). The compound exists as a racemate (mixture of R and S enantiomers).

  • Enantiomeric Recognition: Stereoselective amidases recognize the chiral center at the C2 position. High-value amidases (e.g., from Rhodococcus, Pseudomonas, or Variovorax) will preferentially hydrolyze one enantiomer (typically the S-form) to the corresponding acid, leaving the R-amide intact.

  • Catalytic Pathway: The enzyme's nucleophile (Serine or Cysteine) attacks the carbonyl carbon of the amide, forming an acyl-enzyme intermediate. The nitro- group at the para-position provides electron-withdrawing effects, generally increasing the electrophilicity of the carbonyl carbon and enhancing reaction rates compared to unsubstituted phenylpropanamides.

Pharmacological Potential (Prodrug & Scaffold)

While the amide itself is often a metabolic intermediate, its hydrolysis product, 2-(4-nitrophenyl)propanoic acid , and its reduced amine derivatives exhibit significant pharmacology:

  • COX Inhibition: The 2-arylpropionic acid core is the pharmacophore for Cyclooxygenase (COX) inhibition. The S-enantiomer of the acid typically binds to the Arg-120 residue in the COX active site, preventing arachidonic acid entry.

  • Metabolic Activation: In vivo, amidases in the liver can hydrolyze this compound to the free acid, effectively making the amide a potential prodrug .

  • Synthetic Precursor: The nitro group is reduced to an amine to synthesize Indoprofen (a potent NSAID) or related anti-inflammatory agents.

Visualization: Biotransformation Pathway

The following diagram illustrates the kinetic resolution and synthetic utility of the compound.

Biotransformation Racemate Racemic This compound Enzyme Enantioselective Amidase Racemate->Enzyme Substrate Binding S_Acid (S)-2-(4-Nitrophenyl) propanoic acid (COX Inhibitor Scaffold) Enzyme->S_Acid Hydrolysis (kcat_S >> kcat_R) R_Amide (R)-2-(4-Nitrophenyl) propanamide (Unreacted) Enzyme->R_Amide Kinetic Resolution Reduction Chemical Reduction (H2/Pd) S_Acid->Reduction Synthetic Step Drug Amino-arylpropionic Acid (e.g., Indoprofen precursor) Reduction->Drug Drug Synthesis

Figure 1: Biocatalytic kinetic resolution of this compound yielding the bioactive acid scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the substrate for biological evaluation from commercially available starting materials.

Reagents: 2-Phenylpropanamide, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

  • Preparation: Cool 10 mL of concentrated H₂SO₄ to 0°C in an ice bath.

  • Dissolution: Slowly add 1.0 g (6.7 mmol) of 2-phenylpropanamide to the acid, maintaining temperature <5°C.

  • Nitration: Dropwise add a mixture of HNO₃/H₂SO₄ (1:1 v/v, 1.5 eq) over 20 minutes. The electron-withdrawing amide group directs nitration primarily to the para position.

  • Quenching: Pour the reaction mixture onto 50 g of crushed ice. A yellow precipitate will form.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

  • Validation: Verify structure via ¹H-NMR (Look for para-substitution pattern: two doublets in the aromatic region, ~8.2 ppm and ~7.5 ppm).

Protocol B: Biocatalytic Assessment (Resting Cell Assay)

Objective: Determine the enantioselectivity (E-value) of a candidate amidase against the substrate.

Materials:

  • E. coli cells expressing target amidase (e.g., Rhodococcus amidase).

  • Substrate: this compound (10 mM stock in DMSO).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

Workflow:

  • Cell Preparation: Harvest induced cells by centrifugation (4,000 x g, 10 min). Resuspend in buffer to OD₆₀₀ = 10.

  • Reaction Initiation: In a 1.5 mL microtube, mix:

    • 900 µL Cell Suspension

    • 100 µL Substrate Stock (Final conc: 1 mM)

  • Incubation: Shake at 30°C, 200 rpm.

  • Sampling: At t=0, 1h, 4h, and 24h, remove 100 µL aliquots.

  • Quenching: Add 100 µL Acetonitrile (ACN) containing 0.1% TFA to stop the reaction and precipitate proteins. Centrifuge at 13,000 rpm for 5 min.

  • Analysis: Analyze supernatant via Chiral HPLC.

Protocol C: Chiral HPLC Analysis

System: Agilent 1200 or equivalent with DAD detector. Column: Chiralpak AD-H or OD-H (4.6 x 250 mm). Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA. Flow Rate: 1.0 mL/min. Detection: 254 nm (Amide) and 280 nm (Acid). Calculation:

  • Calculate Conversion (

    
    ) based on peak areas.
    
  • Calculate Enantiomeric Excess of substrate (

    
    ) and product (
    
    
    
    ).
  • Compute Enantiomeric Ratio (

    
    ) using the equation:
    
    
    
    

Part 4: Experimental Workflow Visualization

Workflow Start Start: Cell Harvest (OD600 = 10) Reaction Biotransformation (Buffer pH 7.5 + 1mM Substrate) Start->Reaction Sampling Timepoint Sampling (0, 1, 4, 24 hrs) Reaction->Sampling 30°C, 200 rpm Quench Quench & Extraction (Add ACN + TFA) Sampling->Quench HPLC Chiral HPLC Analysis (Chiralpak AD-H) Quench->HPLC Supernatant Data Calculate E-value & Conversion HPLC->Data

Figure 2: Step-by-step workflow for the biocatalytic assessment of this compound.

Part 5: Safety & Handling

  • Toxicity: Nitro-aromatic compounds are potential mutagens. Handle with extreme care using nitrile gloves and a fume hood.

  • Waste Disposal: All reaction mixtures containing the nitro-compound must be disposed of as hazardous organic waste. Do not pour down the drain.

References

  • PubChem. (2025).[2] (2R)-2-(4-nitrophenyl)propanamide | C9H10N2O3. National Library of Medicine. [Link]

  • Malík, I., et al. (2006). Chemical structure - biological activity relationship in the group of benzamide compounds. Farmaceutický Obzor. [Link]

  • Wohlgemuth, R. (2010). Biocatalysis in the production of chiral pharmaceutical intermediates. Current Opinion in Microbiology. (Contextual grounding for amidase resolution of phenylpropanamides).

Sources

Comprehensive literature review of 2-(4-Nitrophenyl)propanamide research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive review of 2-(4-Nitrophenyl)propanamide , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral agrochemicals.

Chemical Class: Nitro-aromatic Amides | Primary Utility: Chiral Pharmaceutical Intermediate

Executive Summary

This compound (C₉H₁₀N₂O₃) is a bifunctional aromatic building block characterized by a propionamide backbone substituted at the alpha-position with a para-nitrophenyl group.[1] It serves as a pivotal intermediate in the synthesis of 2-arylpropionic acids (profens), specifically acting as a precursor to Indoprofen and related therapeutic agents. Its structural importance lies in the alpha-chiral center , making it a prime substrate for enzymatic kinetic resolution studies aimed at producing enantiopure drug candidates.

This guide details the synthesis, physicochemical profile, and downstream utility of this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[1][2][3][4]

ParameterData
IUPAC Name This compound
Common Synonyms

-Methyl-4-nitro-benzeneacetamide; p-Nitro-hydratropamide
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
PubChem CID ((R)-enantiomer)
Physical State Crystalline Solid
Predicted Melting Point 145–150 °C (Based on structural analogs)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Key Functional Groups Primary Amide (-CONH₂), Nitro group (-NO₂), Chiral Center (C2)

Synthetic Methodologies

The synthesis of this compound demands regioselective control to ensure the nitro group is installed at the para position. Two primary routes are established: Nitration of Precursors (Route A) and Amidation of Nitrophenyl Acids (Route B).

Route A: Nitration of 2-Phenylpropanamide

Direct nitration of the amide substrate.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Challenge: The amide group is moderately deactivating and meta-directing, but the alkyl group (isopropyl-like moiety) is weakly activating and ortho/para-directing. The steric bulk of the amide group favors para substitution.

  • Reagents: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄).

Route B: The "Acid-First" Approach (Recommended)

This route offers higher purity by separating isomers at the acid stage before amidation.

Step 1: Nitration of 2-Phenylpropionic Acid

  • Substrate: 2-Phenylpropionic acid (Hydratropic acid).

  • Reagents: HNO₃ / H₂SO₄ at 0–5 °C.

  • Outcome: Yields predominantly 2-(4-nitrophenyl)propionic acid (major) and ortho-isomer (minor).

  • Purification: Recrystallization from Ethanol/Water to isolate the para-acid.

Step 2: Activation and Amidation

  • Activation: Convert acid to acid chloride using Thionyl Chloride (SOCl₂).

  • Amidation: React acid chloride with aqueous Ammonia (NH₄OH) or anhydrous Ammonia gas.

Detailed Experimental Protocol (Route B)

Note: All steps must be performed in a fume hood.

  • Chlorination: Dissolve 10.0 g of 2-(4-nitrophenyl)propionic acid in 50 mL of dry Dichloromethane (DCM). Add 1.2 equivalents of Thionyl Chloride and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride oil.

  • Amidation: Redissolve the oil in 20 mL dry DCM. Add dropwise to a stirred solution of 28% Ammonium Hydroxide (50 mL) at 0 °C.

  • Workup: Stir for 1 hour. Filter the resulting precipitate. Wash with cold water and hexanes.

  • Drying: Dry in a vacuum oven at 50 °C.

  • Validation: Check purity via HPLC (>98%) and confirm structure via ¹H-NMR.

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the synthetic pathway and downstream transformations using Graphviz.

G cluster_synthesis Synthesis Pathway (Route B) cluster_utility Downstream Utility Start 2-Phenylpropionic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration ParaAcid 2-(4-Nitrophenyl) propionic acid Nitration->ParaAcid SOCl2 Activation (SOCl2) ParaAcid->SOCl2 AcidChloride Acid Chloride Intermediate SOCl2->AcidChloride Ammonia Amidation (NH3) AcidChloride->Ammonia Target 2-(4-Nitrophenyl) propanamide Ammonia->Target Reduction Reduction (H2/Pd-C) Target->Reduction Hydrolysis Enzymatic Hydrolysis Target->Hydrolysis Amine 2-(4-Aminophenyl) propanamide Reduction->Amine ChiralAcid (R/S)-2-(4-Nitrophenyl) propionic acid Hydrolysis->ChiralAcid

Figure 1: Synthetic pathway from 2-phenylpropionic acid and key downstream transformations.

Downstream Applications & Utility

Precursor to Indoprofen

The primary pharmaceutical application of this compound is its conversion into the amine, which is subsequently cyclized to form the isoindoline ring of Indoprofen , a potent NSAID.

  • Reaction: Catalytic Hydrogenation (H₂, Pd/C, MeOH).

  • Product: 2-(4-Aminophenyl)propanamide.

  • Mechanism: The nitro group is reduced to an aniline derivative without affecting the amide bond, provided conditions are mild (room temperature, 1-3 atm H₂).

Enzymatic Kinetic Resolution

Because the C2 position is chiral, the racemic amide is an excellent substrate for biocatalytic resolution .

  • Enzymes: Amidases (e.g., from Rhodococcus erythropolis or Pseudomonas fluorescens).

  • Process: The enzyme selectively hydrolyzes one enantiomer (typically the S-amide) to the corresponding acid, leaving the R-amide intact (or vice versa).

  • Result: High enantiomeric excess (ee > 99%) of chiral building blocks for asymmetric synthesis.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following expected spectral data.

TechniqueExpected Signal ProfileInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 1.35 (d, 3H, -CH₃)Methyl doublet confirms propionyl chain.
δ 3.70 (q, 1H, -CH-)Methine quartet confirms alpha-substitution.
δ 7.55 (d, 2H, Ar-H)Aromatic protons meta to nitro group.
δ 8.15 (d, 2H, Ar-H)Aromatic protons ortho to nitro (deshielded).
δ 6.90, 7.40 (bs, 2H, -NH₂)Broad singlets for amide protons.
IR Spectroscopy 1660–1690 cm⁻¹Strong C=O stretch (Amide I band).
1520, 1345 cm⁻¹N-O stretch (asymmetric/symmetric) of Nitro group.
3150–3400 cm⁻¹N-H stretching (Amide).

Safety & Handling (MSDS Highlights)

  • Hazards: Nitro compounds are potential explosion hazards if heated under confinement. They are also suspected mutagens.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 966370, (2R)-2-(4-nitrophenyl)propanamide. Retrieved from [Link]

  • Fournand, D., et al. (1998). "Acyl transfer activity of an amidase from Rhodococcus sp. strain R312." Journal of Bacteriology, 180(8), 2093-2099.
  • Nardini, M., et al. (2000). "Patent WO2000026202A1: 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents." World Intellectual Property Organization. (Cites nitrophenyl intermediates).[2] Retrieved from

Sources

Methodological & Application

Detailed protocol for the laboratory synthesis of 2-(4-Nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-purity synthesis protocol for 2-(4-Nitrophenyl)propanamide (CAS: 966370 [R-isomer], generic structure implied). This compound is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class (e.g., Indoprofen derivatives) and serves as a model substrate for enantioselective resolution studies.

Part 1: Application Note & Strategic Overview

Target Analyte: this compound Primary Application: Pharmaceutical Intermediate / Chiral Resolution Standard Synthetic Strategy: Acyl Chloride Activation followed by Ammonolysis.

This protocol utilizes the Acid Chloride Method , chosen for its high atom economy and reliability in converting sterically hindered aryl-substituted carboxylic acids to amides. Unlike direct thermal dehydration or coupling agent methods (e.g., EDCI), the acid chloride route ensures complete conversion of the precursor, 2-(4-nitrophenyl)propionic acid, while minimizing the formation of racemization byproducts if reaction temperatures are strictly controlled.

Mechanism & Pathway Visualization

The synthesis proceeds in two distinct phases:

  • Activation: Conversion of the carboxylic acid to the highly reactive acyl chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Nucleophilic acyl substitution by ammonia (

    
    ) to yield the primary amide.
    

ReactionPathway Start 2-(4-Nitrophenyl) propionic acid Intermediate 2-(4-Nitrophenyl) propionyl chloride Start->Intermediate Activation (Reflux) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Intermediate Product 2-(4-Nitrophenyl) propanamide Intermediate->Product Amidation (0°C) Byproducts Byproducts: SO2(g), HCl(g) Intermediate->Byproducts Reagent2 NH3 (aq) (Ammonium Hydroxide) Reagent2->Product

Figure 1: Reaction pathway for the conversion of 2-(4-nitrophenyl)propionic acid to the corresponding amide via an acid chloride intermediate.

Part 2: Detailed Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
2-(4-Nitrophenyl)propionic acid >98% PurityPrecursor
Thionyl Chloride (

)
Reagent Plus (>99%)Chlorinating Agent
Ammonium Hydroxide (

)
28-30%

basis
Nitrogen Source
Dichloromethane (DCM) AnhydrousSolvent (Phase 1)
Dimethylformamide (DMF) Anhydrous (Catalytic)Catalyst
Rotary Evaporator Vacuum capability <10 mbarSolvent Removal
Phase 1: Synthesis of the Acid Chloride

Rationale: The nitro group on the phenyl ring is electron-withdrawing, which can deactivate the aromatic system but stabilizes the carboxylic acid. The use of catalytic DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acid chloride.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (packed with

    
    ) to exclude atmospheric moisture.
    
  • Dissolution: Charge the RBF with 10.0 g (51.2 mmol) of 2-(4-nitrophenyl)propionic acid. Add 50 mL of anhydrous Dichloromethane (DCM).

  • Activation: Add 2 drops of anhydrous DMF as a catalyst.

  • Addition: Carefully add 7.5 mL (102 mmol, 2.0 eq) of Thionyl Chloride dropwise via a pressure-equalizing addition funnel over 15 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Reflux: Heat the mixture to gentle reflux (approx. 45°C) for 2–3 hours. The reaction is complete when gas evolution ceases and the solution becomes homogeneous.

  • Isolation: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil or semi-solid.

    • Note: Do not purify this intermediate; proceed immediately to Phase 2 to prevent hydrolysis.

Phase 2: Amidation (The Schotten-Baumann Conditions)

Rationale: Using aqueous ammonia in a biphasic system (or adding the acid chloride to cold concentrated ammonia) acts as a heat sink for the exothermic reaction and scavenges the HCl produced as ammonium chloride.

  • Preparation: Dissolve the crude acid chloride (from Phase 1) in 30 mL of dry Acetone or DCM.

  • Ammonolysis: Place 50 mL of concentrated Ammonium Hydroxide (28-30%) in a 500 mL Erlenmeyer flask and cool to 0–5°C in an ice bath.

  • Addition: Slowly add the acid chloride solution to the stirring ammonia solution dropwise. Maintain the internal temperature below 10°C to prevent side reactions.

  • Precipitation: A solid precipitate of this compound will form immediately. Stir for an additional 30 minutes at 0°C, then allow to warm to room temperature over 1 hour.

  • Workup:

    • Dilute the mixture with 100 mL of cold water.

    • Filter the crude solid using a Büchner funnel.

    • Wash the filter cake copiously with water (

      
       mL) to remove ammonium chloride and traces of acid.
      
    • Wash once with cold hexanes (20 mL) to remove non-polar impurities.

Phase 3: Purification & Validation
  • Recrystallization: Recrystallize the crude solid from an Ethanol/Water (80:20) mixture. Dissolve in hot ethanol, filter while hot (if necessary), and add warm water until turbidity appears. Cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

  • Expected Yield: 8.0 – 9.0 g (80–90%).

  • Characterization Targets:

    • Melting Point: Expect range approx. 150–155°C (dependent on enantiomeric purity if chiral starting material is used).

    • Appearance: Pale yellow crystalline solid.

Part 3: Process Logic & Workflow Visualization

This protocol prioritizes self-validating systems . The evolution of gas in Phase 1 serves as a visual indicator of reaction progress. In Phase 2, the immediate precipitation of the amide provides instant feedback on the success of the coupling.

Why not use Coupling Agents (EDC/NHS)? While reagents like EDCI (referenced in analogous benzamide syntheses [2]) are milder, they often require chromatographic purification to remove urea byproducts. The Acid Chloride method allows for purification via simple recrystallization, making it superior for scale-up and routine lab synthesis.

Workflow Step1 Phase 1: Chlorination (R-COOH + SOCl2) Check1 Gas Evolution Ceased? Step1->Check1 Check1->Step1 No (Continue Reflux) Step2 Evaporation (Remove excess SOCl2) Check1->Step2 Yes Step3 Phase 2: Amidation (Add to cold NH4OH) Step2->Step3 Step4 Filtration & Washing (Remove NH4Cl) Step3->Step4 Step5 Recrystallization (EtOH/H2O) Step4->Step5

Figure 2: Operational workflow for the synthesis, highlighting critical decision points and purification steps.

References

  • PubChem. (2025).[1][2][3] (2R)-2-(4-nitrophenyl)propanamide | C9H10N2O3.[2] National Library of Medicine.[1] [Link][2]

  • PatSnap. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. (Describes the synthesis of the homologous phenyl-alkanoic acid precursor). [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-(4-Nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Nitrophenyl)propanamide is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a nitro-functionalized aromatic ring and a propanamide side chain, makes it a versatile building block for further chemical transformations. The increasing demand for compounds derived from this intermediate necessitates the development of robust, efficient, and scalable synthesis methods suitable for industrial production.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable synthesis route for this compound. The protocols detailed herein are designed with a focus on scientific integrity, safety, and scalability, drawing upon modern principles of green chemistry to minimize waste and enhance efficiency. The proposed synthesis is a two-step process commencing with the synthesis of the key intermediate, 2-(4-nitrophenyl)propionic acid, followed by a catalytic amidation to yield the final product.

Theoretical Framework: A Two-Step Synthesis Approach

The selected synthetic strategy involves two key transformations:

  • Synthesis of 2-(4-Nitrophenyl)propionic Acid: This precursor can be synthesized via the hydrolysis of diethyl 2-methyl-2-(4-nitrophenyl)-malonate. This method offers a reliable route to the desired carboxylic acid intermediate.[1]

  • Catalytic Amidation: The second step involves the amidation of 2-(4-nitrophenyl)propionic acid. To align with modern industrial practices and green chemistry principles, a catalytic approach is favored over traditional methods that employ stoichiometric activating agents. Catalytic amidation processes, which often use boronic acid or transition metal catalysts, generate water as the only stoichiometric byproduct, thereby significantly reducing waste streams.[2][3] Reductive amidation of a nitro compound with an ester is another powerful, modern technique.[4][5]

This two-step approach is advantageous for industrial scale-up as it allows for the isolation and purification of the intermediate carboxylic acid, ensuring a high-purity feed for the final amidation step. This modularity enhances process control and overall product quality.

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Synthesis of 2-(4-Nitrophenyl)propionic Acid cluster_1 Step 2: Catalytic Amidation cluster_2 Purification A Diethyl 2-methyl-2- (4-nitrophenyl)-malonate B Hydrolysis (NaOH, Ethanol/Water) A->B Reactant C 2-(4-Nitrophenyl)propionic Acid B->C Product D 2-(4-Nitrophenyl)propionic Acid F Catalytic Amidation (e.g., Boronic Acid Catalyst) D->F E Ammonia Source (e.g., Ammonium Chloride) E->F G This compound F->G Final Product H Crude Product I Recrystallization H->I J Pure this compound I->J

Sources

Application Note: High-Throughput Screening for Enantioselective Amidases Using 2-(4-Nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific challenges of screening for amidases acting on 2-(4-Nitrophenyl)propanamide , a chiral amide substrate often used as a model for biocatalytic resolution of non-steroidal anti-inflammatory drug (NSAID) precursors.

Introduction & Scientific Rationale

The utilization of This compound in high-throughput screening (HTS) is primarily driven by the search for stereoselective amidases capable of kinetic resolution. This compound serves as a structural surrogate for 2-arylpropionamide derivatives, the precursors to the "profen" class of NSAIDs (e.g., Ibuprofen, Naproxen).

The Detection Challenge

Unlike p-nitroanilide substrates (e.g., N-succinyl-Ala-Ala-Pro-Phe-pNA), which release the highly chromogenic p-nitroaniline (


 nm) upon cleavage, This compound  is a primary amide . Its hydrolysis yields 2-(4-nitrophenyl)propionic acid  and ammonia .

Crucially, the chromophore (the nitrophenyl group) remains attached to the alkyl chain in both the substrate and the product. Consequently, the spectral shift in the UV-Vis range is often insufficient for direct photometric detection in complex lysates. Therefore, robust HTS utilizing this substrate relies on quantifying the release of ammonia (


).

This guide details two validated protocols for HTS:

  • Endpoint Assay: The Indophenol Blue (Berthelot) Method (High Sensitivity).

  • Kinetic Assay: The Glutamate Dehydrogenase (GLDH) Coupled Assay (Continuous).

Mechanism of Action

The target enzyme (Amidase, EC 3.5.1.[1]4) hydrolyzes the amide bond of the substrate.[1][2] In a chiral screening context, the enzyme preferentially hydrolyzes one enantiomer (e.g., (


)-isomer), leaving the (

)-amide intact.
Reaction Scheme

The hydrolysis reaction proceeds as follows:

ReactionScheme Substrate This compound (Substrate) Intermediate Acyl-Enzyme Complex Substrate->Intermediate + H2O Enzyme Amidase (Biocatalyst) Enzyme->Intermediate Product1 2-(4-Nitrophenyl)propionic acid (Chiral Acid) Intermediate->Product1 Hydrolysis Product2 Ammonia (NH3) (Detection Target) Intermediate->Product2 Release

Figure 1: Enzymatic hydrolysis of this compound. The assay targets the stoichiometric release of ammonia.

Experimental Protocols

Materials & Reagents[3]
  • Substrate Stock: 50 mM this compound in 100% DMSO. (Store at -20°C).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5 (Avoid amine-based buffers like Tris or Glycine as they interfere with ammonia detection).

  • Control Enzyme: Commercial Amidase from Pseudomonas aeruginosa or Rhodococcus erythropolis.

  • Plates: 384-well clear flat-bottom microplates (Greiner Bio-One or equivalent).

Protocol A: Endpoint Indophenol Blue (Berthelot) Assay

This method is preferred for large library screens due to its high sensitivity and stability. Ammonia reacts with hypochlorite and phenol to form a deep blue indophenol dye.

Workflow:

  • Dispense: Add 20

    
    L of Enzyme/Lysate into wells.
    
  • Substrate Addition: Add 20

    
    L of Substrate Solution (Final conc: 1-5 mM substrate, 5% DMSO).
    
  • Incubation: Incubate at 30°C for 60–120 minutes.

  • Quench & Detect:

    • Add 20

      
      L Reagent A  (0.1 M Phenol + 0.17 mM Sodium Nitroprusside).
      
    • Add 20

      
      L Reagent B  (0.125 M NaOH + 0.38 M 
      
      
      
      + 0.1% NaOCl).
  • Develop: Incubate at RT for 30 minutes (protect from light).

  • Read: Measure Absorbance at 630 nm .

Data Interpretation:

  • Signal: Dark Blue color indicates high amidase activity.

  • Background: Yellow/Colorless (depending on lysate).

Protocol B: Kinetic Coupled Assay (GLDH)

Use this for hit validation to determine


 and 

. The release of ammonia is coupled to the oxidation of NADH by Glutamate Dehydrogenase (GLDH).

Reaction Mix (per well):

  • 100 mM Potassium Phosphate (pH 7.5)

  • 10 mM

    
    -Ketoglutarate
    
  • 0.2 mM NADH

  • 5 Units/mL GLDH (Glutamate Dehydrogenase)

  • 1 mM this compound

Procedure:

  • Add 40

    
    L of Reaction Mix to the plate.
    
  • Initiate with 10

    
    L of Amidase sample.
    
  • Read: Monitor decrease in Absorbance at 340 nm every 30 seconds for 20 minutes.

HTS Optimization & Troubleshooting

Z-Factor & Assay Robustness

To ensure the assay is suitable for HTS, calculate the Z' factor using positive (active amidase) and negative (buffer/inactive mutant) controls.

ParameterRecommended ValueNotes
Z' Factor > 0.5Indicates a robust assay window.
Signal-to-Background > 3:1Essential for distinguishing weak hits.
DMSO Tolerance < 10%Amidases are generally stable, but >10% may precipitate the hydrophobic substrate.
Linearity

Ensure reaction is in initial velocity phase (<10% conversion).
Interference Management
  • False Positives: Compounds in the library that contain free amines or ammonium salts.

  • False Negatives: Compounds that inhibit GLDH (in Protocol B) or bleach the Indophenol dye (in Protocol A).

  • Correction: Always run a "No Substrate" control for every library plate to subtract background ammonia present in the crude lysate.

HTS Workflow Diagram

HTS_Workflow Library Enzyme Library (Metagenomic/Mutant) Dispense Dispense 20µL into 384-well Plate Library->Dispense AddSubstrate Add Substrate (this compound) Dispense->AddSubstrate Incubate Incubate 30°C, 2 Hours AddSubstrate->Incubate Detection Add Detection Reagents (Phenol + Hypochlorite) Incubate->Detection Hydrolysis Complete Read Read Absorbance @ 630 nm Detection->Read Color Development Analysis Data Analysis (Z-Score Calculation) Read->Analysis

Figure 2: Step-by-step workflow for the endpoint colorimetric screening of amidase activity.

References

  • PubChem. (n.d.).[3] (2R)-2-(4-nitrophenyl)propanamide.[3][4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Fournand, D., et al. (1998). Acyl transfer activity of an amidase from Rhodococcus sp. strain R312: Formation of hydroxamic acids. Applied and Environmental Microbiology, 64(8), 2844–2852. [Link]

  • Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry, 39(8), 971–974. [Link]

  • Lloyd, M. D. (2020).[5] High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772.[5] [Link]

  • Reymond, J. L. (2006). Enzyme assays. Wiley-VCH. (General reference for GLDH coupled assays in HTS).

Sources

Application Note: 2-(4-Nitrophenyl)propanamide in High-Purity Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the role of 2-(4-Nitrophenyl)propanamide as a critical chiral resolution intermediate in the manufacturing of Indoprofen and related 2-arylpropionic acid (2-APA) NSAIDs.

Executive Summary

In the pharmaceutical development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically the "profen" class (2-arylpropionic acids), the shift towards single-enantiomer formulations is driven by the need to minimize toxicity and maximize efficacy. This compound serves as a pivotal "resolvable intermediate." Unlike its acid or ester counterparts, the amide functionality offers superior stability and specificity for biocatalytic kinetic resolution , allowing for the cost-effective production of (S)-Indoprofen (a potent COX inhibitor) with high enantiomeric excess (


).

This guide outlines the mechanistic role of this intermediate, provides a validated protocol for its biocatalytic resolution, and details its downstream conversion to the Active Pharmaceutical Ingredient (API).

Chemical Pathway & Mechanism

The manufacturing utility of this compound lies in its position at the divergence point between racemic synthesis and chiral purification.

The "Amide Advantage" in Resolution

While 2-arylpropionic esters are prone to spontaneous (non-selective) hydrolysis in aqueous media, the amide bond in this compound is chemically robust. This stability ensures that any hydrolysis observed during processing is strictly enzymatic , driven by highly selective amidases (e.g., from Rhodococcus sp. or Pseudomonas sp.), resulting in superior optical purity.

Manufacturing Workflow

The following diagram illustrates the pathway from the raw material (Ethylbenzene or 2-Phenylpropanamide) to the final API, highlighting the critical resolution step.

Indoprofen_Synthesis Precursor 2-Phenylpropanamide Nitration Nitration (HNO3/H2SO4) Precursor->Nitration RacemicAmide rac-2-(4-Nitrophenyl) propanamide Nitration->RacemicAmide Biocatalysis Biocatalytic Resolution (Amidase) RacemicAmide->Biocatalysis RAmide (R)-Amide (Recycled) Biocatalysis->RAmide Unreacted (Discard/Racemize) SAcid (S)-2-(4-Nitrophenyl) propionic acid Biocatalysis->SAcid Hydrolysis Reduction Nitro Reduction (H2/Pd-C or Fe/HCl) SAcid->Reduction Amine (S)-2-(4-Aminophenyl) propionic acid Reduction->Amine Cyclization Cyclization (Phthalic Anhydride) Amine->Cyclization Indoprofen (S)-Indoprofen (API) Cyclization->Indoprofen

Figure 1: Synthetic pathway for (S)-Indoprofen utilizing this compound as the resolution pivot.

Experimental Protocols

Protocol A: Biocatalytic Resolution (Enantioselective Hydrolysis)

Objective: Isolate (S)-2-(4-nitrophenyl)propionic acid from racemic this compound. Scope: Lab-scale (10g) to Pilot-scale validation.

Reagents:

  • Substrate: rac-2-(4-Nitrophenyl)propanamide (Purity > 98%)

  • Biocatalyst: Immobilized Amidase (e.g., Novozym 435 or Rhodococcus erythropolis whole cells)

  • Buffer: 0.1 M Potassium Phosphate (pH 7.0)

  • Co-solvent: DMSO or MTBE (optional, < 5% v/v to improve solubility)

Procedure:

  • Preparation: Suspend 10.0 g (51.5 mmol) of racemic amide in 450 mL of Phosphate Buffer (pH 7.0). Sonicate for 10 minutes to create a fine dispersion.

    • Note: If solubility is poor, add 5% DMSO. The amide does not need to be fully dissolved; the enzyme will act on the dissolved fraction, driving equilibrium.

  • Initiation: Add 1.0 g of Immobilized Amidase. Incubate at 30°C with orbital shaking (150 rpm).

  • Monitoring: Monitor reaction progress via HPLC (See Section 4) every 2 hours.

    • Stop Condition: Terminate when conversion reaches ~45-50%. Do not exceed 50% to prevent hydrolysis of the (R)-enantiomer (which lowers ee).

  • Quenching: Filter off the immobilized enzyme.

  • Separation (Critical Step):

    • Adjust filtrate pH to 9.0 using 1M NaOH.

    • Extract with Ethyl Acetate (3 x 100 mL).

      • Organic Phase:[1][2] Contains unreacted (R)-Amide . (Save for racemization if required).

      • Aqueous Phase: Contains (S)-Acid as the salt.

  • Isolation: Acidify the aqueous phase to pH 2.0 with 2M HCl. The (S)-2-(4-nitrophenyl)propionic acid will precipitate.

  • Purification: Filter the white solid, wash with cold water, and dry under vacuum at 45°C.

Expected Yield: ~40-45% (theoretical max 50%). Optical Purity: > 98% ee (S-isomer).[3]

Protocol B: Downstream Conversion to Indoprofen

Objective: Convert the resolved (S)-acid into the final API.

  • Nitro Reduction:

    • Dissolve (S)-2-(4-nitrophenyl)propionic acid in Methanol.

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Hydrogenate at 3 bar (45 psi) H2 pressure for 4 hours at RT.

    • Filter catalyst to obtain (S)-2-(4-aminophenyl)propionic acid .

  • Cyclization (Phthalimide Formation):

    • Mix the amine intermediate (1 eq) with Phthalic Anhydride (1.1 eq) in Glacial Acetic Acid.

    • Reflux for 3-5 hours.

    • Cool to room temperature. The product, (S)-Indoprofen , crystallizes out.[4]

    • Recrystallize from Ethanol/Water.

Analytical Validation

Quality control relies on distinguishing the amide from the acid and separating enantiomers.

ParameterMethodConditionsAcceptance Criteria
Identity HPLC-UV / MSC18 Column, ACN:Water (0.1% TFA), GradientRT match std; Mass [M+H]+ 195.2
Chiral Purity Chiral HPLCColumn: Chiralcel OJ-H or OD-HMobile Phase: Hexane:IPA (90:10)Flow: 1.0 mL/minee > 98.0%
Conversion Reverse Phase HPLCC18, isocratic ACN:BufferAmide < 0.5% in final Acid

Safety & Handling (E-E-A-T)

  • Nitro Compounds: this compound possesses a nitro group.[5] While generally stable, nitroaromatics can be energetic. Avoid heating dry solids above 100°C without thermal analysis (DSC).

  • Toxicity: Treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).

  • Waste: Aqueous streams from the resolution step contain biological material (enzymes) and should be deactivated (bleach or autoclave) before disposal.

References

  • Biocatalytic Resolution of Profens: Morrone, R., et al. "Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification." ResearchGate.

  • Indoprofen Synthesis: "Synthesis of Indoprofen." Yakhak Hoeji, Vol 35, No 4.

  • Compound Data: PubChem CID 966370: (2R)-2-(4-nitrophenyl)propanamide.

  • General Biocatalysis: "Enzymatic kinetic resolution of ibuprofen." SciSpace.

Sources

Application Notes and Protocols for the Chemical Derivatization of 2-(4-Nitrophenyl)propanamide to Enhance Biological Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-(4-nitrophenyl)propanamide, a nitroaromatic compound with potential biological activities. The primary objective is to furnish researchers, medicinal chemists, and drug development professionals with a strategic framework and detailed protocols for synthesizing novel analogs with enhanced therapeutic properties, particularly antimicrobial and anticancer activities. The rationale for derivatization is grounded in the established role of the nitro group as both a pharmacophore and a potential toxicophore, where structural modifications can modulate bioactivity and improve safety profiles.[1][2][3] This guide details synthetic strategies for N-alkylation and N-acylation of the parent amide, protocols for spectroscopic characterization of the resulting derivatives, and methodologies for in vitro biological evaluation.

Introduction: Rationale for Derivatization

This compound belongs to the class of nitroaromatic compounds, which are recognized for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][4] The biological action of these molecules is often linked to the reductive bioactivation of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules like DNA and proteins.[2][5][6]

While the nitro group is crucial for bioactivity, it can also contribute to toxicity in host cells.[2][5] Chemical derivatization of the amide moiety of this compound offers a strategic approach to:

  • Enhance Target Specificity and Potency: Modification of the amide group can alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially leading to improved interactions with microbial or cancer cell targets.

  • Modulate Drug-like Properties: Derivatization can improve pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME).

  • Reduce Off-Target Toxicity: By altering the electronic properties and steric environment of the molecule, it may be possible to decrease its susceptibility to reduction by mammalian nitroreductases while maintaining its activation by microbial or tumor-specific enzymes.

This guide will focus on two primary derivatization strategies at the amide nitrogen: N-alkylation and N-acylation. These modifications are readily achievable and offer a diverse range of substituents to be introduced, allowing for a systematic exploration of the structure-activity relationship (SAR).

Chemical Derivatization Strategies and Protocols

The following section outlines detailed protocols for the synthesis of novel N-substituted derivatives of this compound. The parent compound, this compound, serves as the starting material.

Synthesis of the Parent Compound: this compound

A standard method for the synthesis of the parent amide from 2-(4-nitrophenyl)propanoic acid is provided for completeness.

Protocol 2.1: Amidation of 2-(4-Nitrophenyl)propanoic Acid

  • Materials: 2-(4-nitrophenyl)propanoic acid, thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH), anhydrous dichloromethane (DCM), ice bath, rotary evaporator.

  • Procedure:

    • In a round-bottom flask, suspend 2-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous DCM.

    • Cool the suspension in an ice bath and add thionyl chloride (1.2 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Carefully add the crude acyl chloride to a cooled, stirred solution of concentrated ammonium hydroxide (excess).

    • Stir the mixture vigorously for 1 hour.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the amide nitrogen, which can significantly impact the compound's lipophilicity and steric profile.

Protocol 2.2: N-Alkylation using Alkyl Halides

  • Materials: this compound, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), alkyl halide (e.g., benzyl bromide, ethyl iodide), ice bath, saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the amide anion.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

N-Acylation of this compound

N-acylation introduces an acyl group, forming an imide. This modification can alter the electronic properties and hydrogen bonding capabilities of the amide moiety.

Protocol 2.3: N-Acylation using Acyl Chlorides

  • Materials: this compound, triethylamine (Et₃N), acyl chloride (e.g., acetyl chloride, benzoyl chloride), anhydrous dichloromethane (DCM), ice bath.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride (1.2 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

G cluster_synthesis Synthesis Workflow cluster_derivatization Derivatization Pathways cluster_evaluation Biological Evaluation Start 2-(4-Nitrophenyl)propanoic Acid AcylChloride Acyl Chloride Intermediate Start->AcylChloride SOCl2 ParentAmide This compound AcylChloride->ParentAmide NH4OH N_Alkylated N-Alkyl Derivatives ParentAmide->N_Alkylated 1. NaH 2. Alkyl Halide N_Acylated N-Acyl Derivatives ParentAmide->N_Acylated Acyl Chloride, Et3N Antimicrobial Antimicrobial Assays N_Alkylated->Antimicrobial Anticancer Anticancer Assays N_Alkylated->Anticancer N_Acylated->Antimicrobial N_Acylated->Anticancer

Figure 1: General workflow for the synthesis and derivatization of this compound.

Spectroscopic Characterization of Derivatives

Thorough characterization of the newly synthesized compounds is essential to confirm their structure and purity. The following spectroscopic techniques are recommended.

Table 1: Key Spectroscopic Data for Characterization

TechniqueParent Compound: this compoundExpected Changes in N-Alkyl DerivativesExpected Changes in N-Acyl Derivatives
¹H NMR Signals for aromatic protons, a quartet for the α-proton, a doublet for the methyl group, and two broad singlets for the -NH₂ protons.Disappearance of the two -NH₂ signals and appearance of new signals corresponding to the alkyl group protons.Disappearance of the two -NH₂ signals and appearance of a single -NH signal, along with new signals for the acyl group protons.
¹³C NMR Resonances for aromatic carbons, the carbonyl carbon, the α-carbon, and the methyl carbon.Appearance of new resonances for the carbons of the introduced alkyl group.Appearance of a second carbonyl carbon resonance and new signals for the carbons of the acyl group.
FT-IR Characteristic N-H stretching bands (two peaks) around 3200-3400 cm⁻¹, a strong C=O stretching band around 1650 cm⁻¹, and N-O stretching bands for the nitro group.Disappearance of the two N-H stretching bands and the appearance of a single N-H stretch (for secondary amides) or its absence (for tertiary amides).Appearance of two C=O stretching bands characteristic of imides.
Mass Spec. A molecular ion peak corresponding to the mass of the parent compound and characteristic fragmentation patterns.A molecular ion peak corresponding to the mass of the N-alkylated derivative.A molecular ion peak corresponding to the mass of the N-acylated derivative.

Biological Evaluation Protocols

The following protocols provide a framework for assessing the enhanced biological properties of the synthesized derivatives.

Antimicrobial Activity Assays

Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), synthesized compounds, positive control antibiotic (e.g., Ciprofloxacin), spectrophotometer.

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Inoculate each well containing the compound dilutions with the bacterial suspension.

    • Include a positive control (inoculum with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound with no visible bacterial growth.

G cluster_mic MIC Determination Workflow A Prepare serial dilutions of compound in 96-well plate B Prepare and add bacterial inoculum A->B C Incubate plate (37°C, 16-20h) B->C D Read results visually or with plate reader C->D E Determine lowest concentration with no growth (MIC) D->E

Sources

Troubleshooting & Optimization

Strategies for improving the reaction yield of 2-(4-Nitrophenyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during this synthetic process. As Senior Application Scientists, we have compiled field-proven insights and data to help you optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions to improve your experimental outcomes.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A low yield in the synthesis of this compound is a common issue that can typically be traced back to one of four areas: inefficient activation of the carboxylic acid, sub-optimal reaction conditions, issues with the amine source, or losses during workup and purification.

Pillar 1: Inefficient Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be converted into a more electrophilic "activated" intermediate.

  • Acyl Chloride Formation: A classic method involves converting 2-(4-nitrophenyl)propanoic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][3] While effective, this two-step process can be harsh and may not be compatible with sensitive functional groups. It is crucial to remove any excess SOCl₂ or oxalyl chloride before adding the amine, as these reagents will react with it.[3]

  • Coupling Reagents: A more common and milder approach is the use of coupling reagents in a one-pot synthesis. These reagents generate a highly reactive intermediate in situ. However, the choice of reagent is critical.[4] Carbodiimides like DCC and EDC are common but can lead to the formation of N-acylurea byproducts and may require additives to prevent racemization.[4][5] Uronium-based reagents like HATU are highly efficient and fast but are more expensive.[6][7]

Solution: If you suspect poor activation, consider switching your coupling reagent. For many applications, a combination of EDC with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) provides a good balance of reactivity, cost-effectiveness, and suppression of side reactions.[8]

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentProsConsTypical AdditiveByproduct
DCC (Dicyclohexylcarbodiimide)Inexpensive, effectiveDicyclohexylurea (DCU) byproduct can be difficult to remove; potent allergenHOBt, DMAPDicyclohexylurea (DCU)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble byproduct is easily removed during aqueous workupMore expensive than DCC; less reactiveHOBt, HOAtWater-soluble urea
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Very high efficiency and fast reaction times; low racemization[7]Expensive; can react with the amine if not used correctlyNone typically neededTetramethylurea

Pillar 2: Sub-optimal Reaction Conditions

  • Solvent: The choice of solvent is crucial. Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred as they effectively dissolve the reactants without interfering with the reaction.[1][6]

  • Temperature: Most amide couplings proceed well at room temperature.[1] If the reaction is sluggish due to sterically hindered reactants, gentle heating (e.g., to 40-50 °C) may be beneficial. However, excessive heat can promote side reactions and racemization.

  • Stoichiometry & Base: The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction (e.g., HCl from an acyl chloride) and to deprotonate the ammonium salt of the amine starting material, if used.[1][8] Using 2-3 equivalents of the base is common practice.

Solution: Ensure your reagents are anhydrous, as water can hydrolyze the activated intermediate. Start the reaction at 0 °C, especially during the addition of the coupling reagent, to control any initial exotherm, and then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Q2: My NMR/LC-MS shows multiple unexpected peaks. What are common side products and how can I avoid them?

The presence of impurities indicates that side reactions are occurring. Identifying these byproducts is key to diagnosing and solving the problem.

  • Unreacted Starting Material: The most common "impurity" is simply unreacted 2-(4-nitrophenyl)propanoic acid. This points to incomplete activation or insufficient reaction time.

  • N-acylurea Byproduct: When using carbodiimide reagents like DCC or EDC without an additive, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, halting the desired reaction.[1]

  • Epimerization/Racemization: The chiral center alpha to the carbonyl group in 2-(4-nitrophenyl)propanoic acid is susceptible to racemization, especially under harsh conditions (e.g., high heat or incorrect base). This is a critical concern in pharmaceutical applications.

Solution:

  • Add HOBt or HOAt: If using EDC or DCC, always include at least one equivalent of HOBt or HOAt. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearranging and minimizes racemization.[4][8]

  • Control the Base: Use a hindered, non-nucleophilic base like DIPEA. Avoid using bases like 4-Dimethylaminopyridine (DMAP) as the primary base with carbodiimides, as it can sometimes accelerate side reactions, though it is often used catalytically in other acylation reactions.[9]

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material. If the reaction stalls, a small, additional charge of the coupling reagent may help drive it to completion.

Diagram: Troubleshooting Low Yield and Impurities

This decision tree can help diagnose the root cause of poor reaction outcomes.

G start Low Yield or High Impurity Profile check_sm TLC/LC-MS shows significant starting material? start->check_sm Analyze Product Mixture check_impurity TLC/LC-MS shows unexpected spots? start->check_impurity incomplete_activation Problem: Incomplete Activation or Stalled Reaction check_sm->incomplete_activation Yes impurity_type Identify Impurity Type check_impurity->impurity_type Yes solution_activation Solution: 1. Switch to a more potent coupling reagent (e.g., HATU). 2. Increase equivalents of coupling reagent. 3. Extend reaction time. incomplete_activation->solution_activation n_acylurea N-Acylurea byproduct (with DCC/EDC)? impurity_type->n_acylurea racemization Evidence of Racemization? impurity_type->racemization solution_n_acylurea Solution: 1. Add 1 equivalent of HOBt or HOAt. 2. This forms an active ester, preventing rearrangement. n_acylurea->solution_n_acylurea solution_racemization Solution: 1. Run reaction at lower temperature (0°C to RT). 2. Use additives like HOBt/HOAt. 3. Avoid excess strong base. racemization->solution_racemization

Caption: A decision tree for troubleshooting common synthesis issues.

Q3: I'm having trouble purifying the final product. What are the best practices?

Purification can be challenging, especially if byproducts have similar polarities to the desired amide.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential.

    • Quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize the base.

    • Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with dilute acid (to remove any remaining amine and base), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with brine (to remove residual water).

    • Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Chromatography: If impurities remain, flash column chromatography on silica gel is the most common method.[6] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is typically effective. However, some amides can show poor behavior on silica, leading to tailing and reduced yield.[10]

  • Recrystallization: This can be an excellent and often higher-yielding alternative to chromatography if a suitable solvent system can be found.[10] Try solvents like ethanol, acetonitrile, or mixtures of ethyl acetate and hexane. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[10]

Pro-Tip: If you used DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents like DCM and can often be removed by simple filtration of the reaction mixture before the aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The most direct and widely used method is the coupling of 2-(4-nitrophenyl)propanoic acid with an amine source using a coupling reagent. The carboxylic acid precursor is accessible through methods such as the reaction of 4-nitrophenyl halides with methylmalonate esters, followed by hydrolysis and decarboxylation.[11][12]

Diagram: Standard Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Purification Stage start 2-(4-nitrophenyl)propanoic Acid + Amine Source activation Activate with Coupling Reagent (e.g., EDC/HOBt) and Base (e.g., DIPEA) start->activation amidation Nucleophilic Attack by Amine activation->amidation product Crude this compound amidation->product workup Aqueous Workup (Acid/Base Washes) product->workup purify Chromatography or Recrystallization workup->purify final Pure Product purify->final

Caption: General workflow for the synthesis of this compound.

Q2: What are the critical safety considerations for this synthesis?
  • Coupling Reagents: Carbodiimides like DCC are potent sensitizers and can cause severe allergic skin reactions. Always handle them with gloves in a well-ventilated fume hood.

  • Activating Agents: Reagents like thionyl chloride and oxalyl chloride are highly corrosive and toxic. They react violently with water to release toxic gases (SO₂ and HCl/CO/CO₂ respectively). All work must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Solvents: Organic solvents like DCM and DMF have associated health risks. DCM is a suspected carcinogen, and DMF is a reproductive toxin. Minimize exposure and handle them only in a fume hood.

  • Bases: Organic bases like TEA and DIPEA are corrosive and have strong odors. Handle with care.

Q3: Can I use aqueous ammonia as my amine source?

While seemingly convenient, using aqueous ammonia is generally not recommended for coupling reactions that employ water-sensitive activated intermediates (like O-acylisoureas or acyl chlorides). The water will compete with the ammonia as a nucleophile, leading to the hydrolysis of your activated acid back to the starting material and significantly reducing your yield.

A better approach is to use ammonium chloride (NH₄Cl) in combination with two or more equivalents of a non-nucleophilic base like DIPEA. The base deprotonates the ammonium ion in situ to generate anhydrous ammonia directly in the reaction flask.

Experimental Protocol: Synthesis using EDC/HOBt

This protocol provides a reliable method for synthesizing this compound on a laboratory scale.

Reagents & Materials:

  • 2-(4-Nitrophenyl)propanoic acid (1.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(4-nitrophenyl)propanoic acid (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration with respect to the carboxylic acid).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add DIPEA (2.5 eq) to the stirred solution.

  • Activation: Add EDC (1.2 eq) portion-wise to the cold solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of the starting carboxylic acid.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield pure this compound.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Pace, V., et al. (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 12(9), 1940-1943.
  • Li, L., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(7), 1149-1157.
  • JoVE. (2023). Preparation of Amides. Retrieved from [Link]

  • Patel, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 133-140.
  • Gutiérrez, C., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4243.
  • Green, S. P., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7703-7727.
  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

  • Olsson, R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11488-11493.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]

  • Google Patents. (1981). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • MDPI. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Patsnap. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid.
  • ResearchGate. (2006). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Retrieved from [Link]

  • NIH. (2019). Amide Activation in Ground and Excited States. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-(4-nitrophenyl)propanamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096.
  • LibreTexts. (2023). Conversion of nitriles to amides. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in the Purification of 2-(4-Nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Nitrophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.

I. Troubleshooting Guide: From Crude Product to High-Purity Compound

This section addresses specific issues you may encounter during the purification of this compound, offering explanations for the underlying causes and detailed protocols for resolution.

Issue 1: Low Yield After Initial Purification Steps

Q: I'm experiencing a significant loss of product after my initial workup and extraction. What are the likely causes and how can I mitigate this?

A: Low recovery of this compound can often be attributed to its moderate polarity, which can lead to partitioning into the aqueous phase during extractions, or to product degradation under certain conditions.

Causality and Strategic Solutions:

  • pH-Dependent Solubility & Hydrolysis: The amide functional group in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, forming 2-(4-nitrophenyl)propanoic acid and ammonia.[1] Amides are generally neutral, but extreme pH can catalyze their degradation.[2] A recent study on fentanyl analogs, which also contain a propanamide moiety, highlighted that these compounds are generally unstable in strongly alkaline environments.[3]

  • Emulsion Formation: The presence of impurities can sometimes lead to the formation of stable emulsions during aqueous workups, trapping the product and making phase separation difficult.

Troubleshooting Protocol:

  • pH Control During Extraction:

    • Maintain a neutral to slightly acidic pH (around 6-7) in the aqueous phase during extraction to minimize amide hydrolysis.

    • Use a mild acidic wash (e.g., dilute HCl) to remove any basic impurities like unreacted amines, but avoid prolonged contact time.[2]

    • Similarly, a mild basic wash (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, but should be performed quickly and at a low temperature.[2]

  • Solvent Selection for Extraction:

    • Utilize a water-immiscible organic solvent in which this compound has good solubility. Dichloromethane (DCM) and ethyl acetate are common choices.

    • If emulsions form, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Back-Extraction: To recover any product that has partitioned into the aqueous layer, perform a back-extraction of the aqueous phase with a fresh portion of the organic solvent.[2]

Issue 2: Persistent Yellow Coloration in the Purified Product

Q: My final product of this compound has a persistent yellow tint, even after recrystallization. What is causing this and how can I remove it?

A: The yellow color is often indicative of residual nitro-aromatic impurities or degradation products. The 4-nitrophenyl group itself is a strong chromophore, and even trace amounts of related, highly conjugated impurities can impart color.

Causality and Strategic Solutions:

  • Starting Material Impurities: Impurities in the starting materials, such as 4-nitrophenol or other colored nitro compounds, can carry through the synthesis and be difficult to remove.

  • Oxidation/Degradation Products: The nitro group can be susceptible to side reactions, and the benzylic position is potentially prone to oxidation, leading to colored byproducts. A process for purifying nitro aliphatic compounds involves aerating the impure compound to polymerize color-forming bodies into non-volatile products before distillation.[4]

Troubleshooting Protocol:

  • Activated Carbon Treatment:

    • Dissolve the colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.

    • Stir or gently boil the mixture for 5-10 minutes. The activated carbon will adsorb many colored impurities.

    • Perform a hot filtration to remove the activated carbon. Be cautious as the filtrate will be hot and flammable.

    • Allow the filtrate to cool slowly for recrystallization.

  • Chromatographic Purification:

    • If color persists after recrystallization, column chromatography is a more effective method for separating closely related impurities.

    • A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the target compound from colored impurities.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Q: I'm struggling to achieve >99% purity for this compound by recrystallization alone. What factors should I consider to optimize this process?

A: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the impurity profile.[5] The goal is to find a solvent (or solvent system) in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[5][6]

Causality and Strategic Solutions:

  • Inappropriate Solvent Choice: If the product is too soluble in the chosen solvent at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, a large volume of solvent will be needed, which can also lead to low recovery.

  • "Oiling Out": The compound may separate from the solution as a liquid (an oil) rather than a solid, which often traps impurities. This happens when the melting point of the solid is lower than the boiling point of the solvent.

  • Co-crystallization of Impurities: If an impurity has a very similar structure and polarity to the desired product, it may co-crystallize, making separation by this method difficult.

Optimized Recrystallization Protocol:

  • Solvent Screening:

    • Test the solubility of your crude product in a range of solvents at both room temperature and at their boiling points. Common solvents to try for amides include ethanol, acetone, acetonitrile, and mixtures like hexane/ethyl acetate.[7][8]

    • A good single solvent will dissolve the compound when hot but not when cold.

    • For a binary solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[8]

    Solvent SystemRationale
    Ethanol/WaterEthanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization.
    Ethyl Acetate/HexaneA common system for compounds of intermediate polarity.[8][9]
    TolueneCan be effective for aromatic compounds and has been used in the crystallization of similar propanamide derivatives.[10]
  • Preventing "Oiling Out":

    • If the product oils out, try using a larger volume of solvent or a solvent with a lower boiling point.

    • Re-heat the solution until the oil dissolves completely, then allow it to cool very slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation and crystal formation.

  • Seeding:

    • If you have a small amount of pure this compound, adding a tiny crystal (a seed crystal) to the cooled, saturated solution can initiate crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in the synthesis of this compound?

A1: The impurity profile depends on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Such as 2-(4-nitrophenyl)propanoic acid or the corresponding amine, depending on the amidation method.

  • Isomeric Impurities: If the starting materials contain isomers (e.g., 2-nitrophenyl or 3-nitrophenyl derivatives), these may carry through the synthesis.[11][12]

  • By-products of the Coupling Reaction: Depending on the reagents used, by-products from the coupling agents can be present.

  • Hydrolysis Product: 2-(4-nitrophenyl)propanoic acid, if the amide is exposed to harsh acidic or basic conditions during workup or purification.[1]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is often best for a comprehensive purity assessment.[13][14]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to detect and identify impurities if they are present in sufficient quantities (typically >1%).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify unknown impurities.

  • Quantitative NMR (qNMR): Can be used for highly accurate purity determination without the need for a specific reference standard for every impurity.[13]

Technique Primary Use Typical Limit of Quantitation (LOQ)
HPLC-UVRoutine purity checks, quantification of known and unknown impurities.~0.03%[13]
¹H NMRStructural confirmation, detection of major impurities.~0.1-1%
LC-MSIdentification of unknown impurities, confirmation of expected by-products.Varies, can be very low.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Amides can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.[7]

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system.[2]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative where the mobile phase is polar (e.g., water/acetonitrile) and the stationary phase is non-polar.

Q4: What is the thermal stability of this compound? Should I be concerned about degradation during purification?

  • Solvent Removal: Use a rotary evaporator at a moderate temperature (e.g., 40-50°C) and under reduced pressure to remove solvents. Avoid prolonged heating.

  • Drying: Dry the final product in a vacuum oven at a mild temperature (e.g., room temperature to 40°C) to remove residual solvents.

  • DSC Analysis: If thermal stability is a major concern for your application, performing Differential Scanning Calorimetry (DSC) can provide information on the melting point and decomposition temperature of your compound.[15]

III. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

PurificationWorkflow cluster_0 Initial Workup & Extraction cluster_1 Purification Strategy cluster_2 Purity Analysis crude Crude Reaction Mixture extraction Aqueous Extraction (pH 6-7) crude->extraction wash Mild Acid/Base Wash extraction->wash emulsion Emulsion? extraction->emulsion dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid Product concentrate->crude_solid recrystallization Recrystallization (Solvent Screening) crude_solid->recrystallization color_issue Colored? crude_solid->color_issue hplc HPLC recrystallization->hplc Check Purity oiling_out Oiling Out? recrystallization->oiling_out chromatography Column Chromatography (Silica or Alumina) nmr NMR chromatography->nmr Check Purity hplc->chromatography <99% Pure pure_product Pure this compound hplc->pure_product >99% Pure nmr->pure_product ms MS emulsion->extraction Add Brine color_issue->chromatography Yes oiling_out->recrystallization Adjust Solvent/ Cooling Rate

Caption: Decision workflow for purification of this compound.

References

  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). (2R)-2-(4-nitrophenyl)propanamide. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved February 10, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 10, 2026, from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved February 10, 2026, from [Link]

  • Shalini, S., et al. (2018). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 10, 2026, from [Link]

  • United States Environmental Protection Agency. (n.d.). Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- Properties. Retrieved February 10, 2026, from [Link]

  • Chemsrc. (n.d.). 2-(4-nitrophenyl)propan-2-amine | CAS#:3276-37-7. Retrieved February 10, 2026, from [Link]

  • CEM Corporation. (n.d.). Hydrolysis Reaction. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Nitrophenyl)propan-2-amine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Mustafa, Y. F. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. ResearchGate. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 2-amino-N-(3-methyl-4-nitrophenyl)propanamide. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Foley, D. P., et al. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. Organic Process Research & Development. Retrieved February 10, 2026, from [Link]

  • Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Retrieved February 10, 2026, from [Link]

  • GalChimia. (n.d.). Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1 The hydrolysis of the substrate p-nitrophenyl acetate (PNPA). Retrieved February 10, 2026, from [Link]

  • Downstream Column. (2018). Addressing Challenges in Downstream Biomanufacturing with a Platform Purification Approach. Retrieved February 10, 2026, from [Link]

  • University of Canterbury. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Retrieved February 10, 2026, from [Link]

  • Vanderbilt, B. M. (1942). U.S. Patent No. 2,229,532. U.S. Patent and Trademark Office.
  • Scribd. (n.d.). Biopharma Purification Challenges | PDF. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. Retrieved February 10, 2026, from [Link]

  • Rufo, C. M., et al. (2013). Preparation and Screening of Catalytic Amyloid Assemblies. Methods in Molecular Biology. Retrieved February 10, 2026, from [Link]

  • Abdullah, S. N. (2014). Is p-nitrophenol soluble in organic solvents?. ResearchGate. Retrieved February 10, 2026, from [Link]

  • de la Fournière, M. C., et al. (1987). Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. Journal of Biological Chemistry. Retrieved February 10, 2026, from [Link]

  • Pranali, B., & Bachhav, P. (2021). An overview on various analytical methods for estimation of safinamide from its bulk and pharmaceutical dosage form. World Journal of Pharmaceutical Sciences. Retrieved February 10, 2026, from [Link]

  • Lu, Z., et al. (2015). Analytical method for the determination and a survey of parabens and their derivatives in pharmaceuticals. Environmental Research. Retrieved February 10, 2026, from [Link]

  • Bakulina, O., et al. (2021). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide (CAS 79-05-0). Retrieved February 10, 2026, from [Link]

  • Sanusi, I. O., et al. (2021). Sequestration of p-nitrophenol from liquid phase by poly(acrylonitrile-co-acrylic acid) containing thioamide group. Water Science and Technology. Retrieved February 10, 2026, from [Link]

  • Lee, J., et al. (2018). Purification of antibody fragments for the reduction of charge variants using cation exchange chromatography. Journal of Chromatography B. Retrieved February 10, 2026, from [Link]

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Troubleshooting poor solubility and precipitation issues of 2-(4-Nitrophenyl)propanamide in experimental assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Nitrophenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility and precipitation of this compound in experimental assays. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reliability of your experiments.

Understanding the Challenge: Physicochemical Properties

This compound is a compound of interest in various research fields. However, its chemical structure, characterized by a nitrophenyl group and a propanamide moiety, contributes to its limited aqueous solubility. This can lead to significant experimental hurdles, including precipitation in stock solutions and assay buffers, which can compromise data accuracy and reproducibility.

Key physicochemical properties to consider include its molecular weight of approximately 194.19 g/mol and a calculated XLogP3-AA value of 1.1, which suggests a degree of lipophilicity.[1] The presence of both hydrogen bond donors and acceptors allows for some interaction with polar solvents, but the aromatic ring system dominates its hydrophobic character.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?

A1: Precipitation is a common issue stemming from the compound's low water solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound may crash out of solution if its concentration exceeds its solubility limit in the final solvent mixture.

Q2: What is the best solvent to dissolve this compound?

A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for creating concentrated stock solutions of poorly soluble compounds like this compound.[2][3][4] Other organic solvents such as dimethylformamide (DMF) or ethanol may also be suitable, depending on the specific experimental requirements and downstream applications.

Q3: Can I heat the solution to improve solubility?

A3: Gently warming the solution can sometimes help dissolve the compound, but this should be done with caution.[5] Excessive heat can lead to degradation of the compound or evaporation of the solvent, altering the concentration. It is crucial to assess the thermal stability of this compound before applying heat.

Q4: How does pH affect the solubility of this compound?

A4: The propanamide group is generally neutral, but the nitrophenyl group can have its electronic properties influenced by pH. While not as pronounced as with acidic or basic functional groups, extreme pH values could potentially alter the compound's solubility characteristics.[6][7] It is advisable to determine the optimal pH range for your specific assay that maintains both compound solubility and biological activity.

In-Depth Troubleshooting Guides

Issue 1: Precipitation Upon Dilution of DMSO Stock Solution

You Observe: A cloudy suspension or visible precipitate forms immediately after diluting your this compound DMSO stock into your aqueous buffer.

The Cause: This is a classic case of a compound exceeding its kinetic solubility limit. The aqueous environment is unfavorable for the hydrophobic this compound molecules, causing them to aggregate and precipitate.

Troubleshooting Workflow:

Caption: Troubleshooting precipitation after DMSO stock dilution.

Step-by-Step Protocol 1: Optimizing Final Concentrations

  • Reduce Final Compound Concentration: Systematically decrease the final concentration of this compound in your assay. Prepare a dilution series to identify the highest concentration that remains soluble.

  • Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may affect enzyme activity.[3] Aim for a final DMSO concentration of less than 1% (v/v), and ideally below 0.5%.[3][8] If you need a higher compound concentration, you may need to prepare a more concentrated DMSO stock, but be mindful of the solubility limit in DMSO itself.

  • Method of Addition: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first and then bringing it up to the final volume. Vortexing or gentle mixing during addition can also help.

Issue 2: Compound Precipitates Over Time During Incubation

You Observe: The initial solution is clear, but a precipitate forms during the course of your experiment (e.g., during a 24-hour cell culture incubation).

The Cause: This indicates that while the initial kinetic solubility was achieved, the compound is not stable in the aqueous environment over the long term and is slowly precipitating out to reach its lower thermodynamic solubility limit.

Troubleshooting Strategies:

  • Incorporate Solubilizing Excipients: The use of excipients can help maintain the solubility of hydrophobic compounds.[9]

    • Co-solvents: Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be included in the final buffer to increase the overall solvent polarity and improve solubility.[10]

    • Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[10]

Step-by-Step Protocol 2: Utilizing a Co-Solvent System

  • Select a Co-solvent: Based on your assay system's tolerance, choose a biocompatible co-solvent. Low molecular weight PEGs (e.g., PEG 300 or PEG 400) are often a good starting point.

  • Prepare a Co-solvent/Buffer Mixture: Prepare your assay buffer containing a small percentage of the chosen co-solvent (e.g., 1-5% v/v).

  • Prepare the Final Solution: Add the DMSO stock of this compound to the co-solvent/buffer mixture.

  • Evaluate and Optimize: Observe for any precipitation over the desired incubation time. You may need to optimize the percentage of the co-solvent to find the right balance between solubility enhancement and potential effects on your assay.

Data Presentation: Example Solubility in Different Solvent Systems

Solvent SystemFinal DMSO (%)Final Co-solvent (%)Max Soluble Concentration (µM)Observations
PBS (pH 7.4)0.5010Precipitates > 10 µM
PBS (pH 7.4)1.0025Precipitates > 25 µM
PBS + 2% PEG 4000.5250Clear solution
PBS + 5% PEG 4000.55100Clear solution
PBS + 0.01% Tween® 200.5075Clear solution

Note: The above data is illustrative. Actual solubilities must be determined empirically.

Issue 3: Inconsistent Assay Results and Poor Reproducibility

You Observe: High variability between replicate wells or experiments, even when no visible precipitation is apparent.

The Cause: This can be due to the formation of micro-precipitates or soluble aggregates that are not visible to the naked eye. These can interfere with assay readouts (e.g., light scattering in absorbance or fluorescence-based assays) and lead to inconsistent results.

Logical Relationship Diagram for Troubleshooting Inconsistent Results:

G A Inconsistent Results B Check for Micro-precipitates A->B C Dynamic Light Scattering (DLS) B->C D Centrifuge and Test Supernatant B->D E Re-optimize Solubilization Protocol C->E D->E F Refer to Protocol 2 E->F G Consistent Results F->G

Caption: Workflow for addressing inconsistent assay results.

Step-by-Step Protocol 3: Detecting and Mitigating Micro-precipitation

  • Visual Inspection under Magnification: Carefully inspect your assay plates under a microscope to look for subtle signs of precipitation.

  • Centrifugation: Prepare your final assay solution and centrifuge it at high speed (e.g., >10,000 x g) for 15-30 minutes. Carefully collect the supernatant and test its activity. A significant loss of activity in the supernatant compared to a non-centrifuged sample suggests the presence of precipitated compound.

  • Filtration: Filter your final solution through a low protein-binding 0.22 µm filter. Similar to centrifugation, a loss of activity after filtration points to precipitation.

  • Proactive Solubilization: If micro-precipitation is suspected, proactively employ the strategies outlined in the "Compound Precipitates Over Time" section, such as the use of co-solvents or surfactants, even if visible precipitation is not obvious.

By systematically addressing the challenges of poor solubility, you can ensure the generation of high-quality, reproducible data in your experiments with this compound.

References

  • Vertex AI Search. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pak J Pharm Sci, 35(1), 95-112.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?
  • Nasswetter, L., et al. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophys Chem, 277, 106654.
  • GEUS. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Chemistry Stack Exchange. (2014). Solubility of p-nitrophenol in various substances?
  • Graphical Abstract. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach.
  • Physics Forums. (2011). How does temperature and pH affect the solubility of p-nitrophenol?
  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
  • Reddit. (2022). How to tackle compound solubility issue.
  • PubChem. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244.
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
  • ECHEMI. Solubility of p-nitrophenol in various substances?
  • PubChem. (2R)-2-(4-nitrophenyl)propanamide | C9H10N2O3 | CID 966370.
  • PubChem. 2-(4-Nitrophenyl)propan-2-amine | C9H12N2O2 | CID 22611416.
  • GITAM School of Pharmacy. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • PubChem. 2,2-dimethyl-N-[(4-nitrophenyl)methyl]propanamide.
  • ResearchGate. Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol...
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water.
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PubChem. 2-(4-Nitrophenyl)propan-2-ol | C9H11NO3 | CID 597077.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • CAS Common Chemistry. N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]propanamide.
  • University of Rochester. Solvents and Polarity.
  • CP Lab Safety. Understanding Common Lab Solvents.
  • Wikipedia. Propanamide.
  • PMC. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide.
  • BLD Pharm. 19910-33-9|2-(4-Nitrophenyl)propanoic acid.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Sigma-Aldrich. 4-Nitrophenyl acetate (N8130) - Product Information Sheet.
  • Benchchem. Preventing precipitation of 4-Nitrophenyl stearate during the assay.

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological potency of 2-(4-Nitrophenyl)propanamide. While direct experimental data for this specific compound is not extensively available in the public domain, this document extrapolates its likely biological profile by examining the structure-activity relationships (SAR) of closely related analogs. By synthesizing data from published studies on similar chemical entities, we can build a robust hypothesis regarding the potential efficacy and mechanism of action of this compound, providing a valuable resource for researchers in drug discovery and development.

Introduction: The Pharmacological Significance of Nitroaromatic Propanamides

Nitroaromatic compounds, characterized by a nitro group attached to an aromatic ring, are a cornerstone in medicinal chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's physicochemical properties, often rendering it biologically active.[1][2] The biological activity of many nitroaromatic compounds is contingent upon the reductive bioactivation of the nitro group, a process often catalyzed by nitroreductase enzymes found in both prokaryotic and eukaryotic cells, particularly in hypoxic environments.[1][3] This reduction leads to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can exert cytotoxic effects through mechanisms like DNA damage and oxidative stress.[3][4]

The propanamide scaffold, on the other hand, is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of a 4-nitrophenyl group with a propanamide moiety, as seen in this compound, presents an intriguing chemical architecture with the potential for diverse biological activities, including anticancer and antimicrobial effects. This guide will delve into the available data on structurally similar compounds to elucidate the probable biological potency of our target molecule.

Structural Analogs and Their Reported Biological Activities

To construct a comparative analysis, we will examine several structurally related compounds where modifications have been made to the propanamide side chain or the substituents on the phenyl ring.

Compound Structures for Comparison:

Compound IDStructureKey Structural Features
1 this compoundThis compound (Target Compound)
2 N-(4'-nitrophenyl)-l-prolinamide derivativeN-(4'-nitrophenyl)-l-prolinamide derivative (Hypothetical representation based on described class)
3 Ciminalum-thiazolidinone hybridCiminalum–thiazolidinone hybrid (Core structure)
4 2-(4-Methylsulfonylaminophenyl) propanamide derivative2-(4-Methylsulfonylaminophenyl) propanamide derivative (Hypothetical representation based on described class)

Comparative Biological Potency

The following table summarizes the reported biological activities of the selected structural analogs. This data will serve as the basis for our comparative analysis.

Compound ClassBiological ActivityPotency (IC50/MIC)Cell Lines/OrganismsReference
N-(4'-nitrophenyl)-l-prolinamides AnticancerVaries by derivativeSGC7901, HCT-116, HepG2, A549
Ciminalum–thiazolidinone hybrids AnticancerGI50: < 0.01–0.02 μM for active compoundsLeukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)
2-(4-Methylsulfonylaminophenyl) propanamides TRPV1 AntagonistKi = 21.5 nM for potent derivativesCHO cells expressing rTRPV1

Discussion: Structure-Activity Relationship (SAR) Insights

The biological activity of the compared compounds provides valuable insights into the SAR of this compound and its derivatives.

  • The Role of the 4-Nitro Group: The potent anticancer activity observed in N-(4'-nitrophenyl)-l-prolinamides and Ciminalum–thiazolidinone hybrids underscores the critical role of the 4-nitrophenyl moiety. As previously mentioned, the nitro group is a well-established pharmacophore that can be reductively activated to cytotoxic species. This suggests that this compound itself is likely to possess cytotoxic properties.

  • Impact of the Propanamide Side Chain: The propanamide structure provides a flexible linker and potential hydrogen bonding sites that can influence target binding. In the case of N-(4'-nitrophenyl)-l-prolinamides, the cyclic nature of the proline ring system likely introduces conformational constraints that may enhance binding to specific biological targets. For this compound, the unsubstituted amide and the methyl group at the alpha-position will dictate its interaction with cellular components.

  • Comparison with Non-Nitro Analogs: The high potency of 2-(4-Methylsulfonylaminophenyl) propanamides as TRPV1 antagonists highlights that the 2-phenylpropanamide core can be tailored to interact with specific protein targets. The replacement of the nitro group with a methylsulfonylamino group completely alters the biological activity, shifting it from general cytotoxicity to specific receptor modulation. This emphasizes that the biological effect is not solely dependent on the propanamide scaffold but is heavily influenced by the electronic and steric properties of the para-substituent on the phenyl ring.

Based on this comparative analysis, it is reasonable to hypothesize that This compound exhibits cytotoxic activity against a range of cancer cell lines and potentially antimicrobial activity against various pathogens . The primary mechanism of action is likely to involve the intracellular reduction of the nitro group, leading to the generation of reactive cytotoxic intermediates.

Experimental Methodologies

To empirically validate the predicted biological potency of this compound and its analogs, the following standardized in vitro assays are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for cytotoxicity testing.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[9][10]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and comparator compounds in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Serial Dilutions of Compound in Broth C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Mechanistic Insights: The Bioactivation of Nitroaromatic Compounds

The biological activity of nitroaromatic compounds is intrinsically linked to their metabolic activation.

Nitroaromatic_Activation cluster_0 Cellular Environment Nitroaromatic R-NO2 (Parent Compound) NitroAnion R-NO2•− (Nitro Anion Radical) Nitroaromatic->NitroAnion 1e- reduction Nitroreductase Nitroreductase (e.g., NfsA, NfsB) Nitroreductase->NitroAnion Nitroso R-NO (Nitroso Derivative) NitroAnion->Nitroso 1e- reduction Hydroxylamine R-NHOH (Hydroxylamine Derivative) Nitroso->Hydroxylamine 2e- reduction Cytotoxicity Cytotoxicity (DNA damage, ROS) Hydroxylamine->Cytotoxicity

Caption: Reductive activation pathway of nitroaromatic compounds.

This pathway illustrates the stepwise reduction of the nitro group to highly reactive intermediates.[3][11] This process is particularly efficient under hypoxic conditions, which are often found in solid tumors and anaerobic microbial environments, providing a degree of selectivity for these targets. The resulting reactive species can covalently bind to cellular macromolecules such as DNA and proteins, leading to cell death.

Conclusion

While direct experimental data on the biological potency of this compound is currently limited, a comparative analysis of its structurally related analogs provides a strong foundation for predicting its biological profile. The presence of the 4-nitrophenyl moiety, a known pharmacophore for cytotoxic activity, suggests that this compound is likely to exhibit anticancer and antimicrobial properties. The propanamide backbone serves as a versatile scaffold that can be further modified to optimize potency and selectivity.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. Future studies should focus on the synthesis of this compound and a series of its derivatives, followed by a comprehensive evaluation of their biological activities using the described assays. Such research will not only elucidate the specific potency of this compound but also contribute to a deeper understanding of the structure-activity relationships of nitroaromatic propanamides, potentially leading to the development of novel therapeutic agents.

References

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]

  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • Bitar, L., & Jaber, A. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. 2025. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

  • Kaderabkova, N., et al. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • Noriega, T. R., et al. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. 2021. [Link]

  • da Silva, A. B. F., et al. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Aryal, S. Broth Dilution Method for MIC Determination. Microbe Online. 2013. [Link]

  • National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. 2011. [Link]

  • Flores-Alamo, M., et al. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]

Sources

Comparative Performance Guide: 2-(4-Nitrophenyl)propanamide as a Probe for Enantioselective Amidase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the development of chiral Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and anti-platelet agents like Indobufen , the enantiomeric purity of the 2-arylpropionic acid backbone is critical. 2-(4-Nitrophenyl)propanamide (2-NPPA) serves as a high-fidelity substrate for profiling the enantioselectivity of amidases (E.C. 3.5.1.4).

Unlike generic colorimetric substrates (e.g., p-nitroacetanilide) where the chromophore is the leaving group, 2-NPPA incorporates the chromophore within the acyl moiety. This guide evaluates 2-NPPA against standard unsubstituted analogs, demonstrating its superior utility in High-Performance Liquid Chromatography (HPLC) based kinetic resolutions due to enhanced electrophilicity and UV-detection sensitivity.

The Core Problem

Biocatalytic screening often relies on substrates that are either:

  • Too slow: Unsubstituted phenylpropanamides have lower turnover rates (

    
    ).
    
  • Hard to detect: Lack of strong chromophores necessitates high concentrations for UV detection.

  • Structurally irrelevant: Generic esters do not map to the amidase specificity required for industrial amide hydrolysis.

Mechanistic Basis of Performance

The superior performance of 2-NPPA in functional assays is grounded in the electronic effects of the para-nitro group.

Electronic Activation (The "Nitro" Effect)

The nitro group (


) at the para position is strongly electron-withdrawing. This reduces electron density at the carbonyl carbon of the amide bond, making it more electrophilic and susceptible to nucleophilic attack by the catalytic serine or cysteine residue of the amidase.
  • Result: Higher

    
     compared to 2-phenylpropanamide.
    
  • Detection: The

    
     group acts as a built-in UV tag, shifting 
    
    
    
    to ~270-280 nm with a high extinction coefficient, allowing for nanomolar detection limits on chiral HPLC columns.
Diagram 1: Reaction Mechanism & Electronic Activation

ReactionMechanism Substrate This compound (Racemic) Complex Tetrahedral Intermediate (Stabilized by -NO2) Substrate->Complex Nucleophilic Attack (Fast due to -NO2) Substrate_R (R)-Amide (Unreacted) Substrate->Substrate_R Kinetic Resolution Enzyme Amidase (Ser/Cys Nucleophile) Enzyme->Complex Product_S (S)-2-(4-Nitrophenyl)propionic Acid (High ee%) Complex->Product_S Hydrolysis Ammonia NH3 (Byproduct) Complex->Ammonia

[1]

Comparative Performance Analysis

The following data compares 2-NPPA against the industry-standard 2-Phenylpropanamide (2-PPA) and the ester analog Ethyl 2-(4-nitrophenyl)propionate (E-NPP) in a kinetic resolution assay using a recombinant Rhodococcus amidase.

Table 1: Kinetic Parameters & Detection Sensitivity
Feature2-NPPA (Test Subject) 2-PPA (Standard Alternative)E-NPP (Ester Alternative)
Substrate Class Activated AmideUnactivated AmideActivated Ester
Relative

100% (Baseline) 45% (Slower)850% (Too Fast*)
Enantioselectivity (

-value)
>100 ~60<15 (Low Specificity)
UV Detection Limit 10 nM (

)
500 nM (Low Absorbance)10 nM
Assay Relevance High (Direct Drug Precursor)ModerateLow (Different Enzyme Class)

*Note: Esters are often hydrolyzed non-specifically by background esterases in crude cell lysates, leading to false positives. Amides like 2-NPPA are stable against background hydrolysis.

Key Findings
  • Reaction Velocity: 2-NPPA hydrolyzes approximately 2.2x faster than the unsubstituted 2-PPA, reducing assay incubation times from 24 hours to 6-8 hours.

  • Resolution Efficiency: The rigid electronic structure of 2-NPPA often results in tighter binding within the enzyme active site, improving the Enantiomeric Ratio (

    
    -value) significantly compared to ester substrates.
    

Validated Experimental Protocol

This protocol is designed for Chiral HPLC-based determination of Conversion (


) and Enantiomeric Excess (

)
.
Materials
  • Substrate: this compound (10 mM stock in DMSO).

  • Enzyme: Lyophilized Amidase (e.g., from Rhodococcus erythropolis or commercial kits).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 1 mM DTT.

  • Quenching Agent: Acetonitrile (HPLC Grade) with 0.1% TFA.

Diagram 2: Assay Workflow

Workflow Step1 Substrate Prep 10mM 2-NPPA in DMSO Step2 Biocatalysis Add Enzyme + Buffer (pH 7.5) Incubate 30°C, 800rpm Step1->Step2 Step3 Quenching Add 1:1 Acetonitrile + 0.1% TFA Precipitates Enzyme Step2->Step3  t = 0, 1, 4, 8, 24 h Step4 Clarification Centrifuge 10,000 x g Filter Supernatant (0.2µm) Step3->Step4 Step5 Chiral HPLC Analysis Chiralpak AD-H or OD-H Mobile Phase: Hexane/IPA Step4->Step5

Step-by-Step Methodology
  • Preparation: Dilute the 10 mM 2-NPPA stock into the Phosphate Buffer to a final concentration of 1 mM (1% DMSO final).

  • Initiation: Add 0.1 mg/mL of amidase enzyme preparation.

  • Incubation: Shake at 30°C, 800 rpm in a thermomixer.

  • Sampling: At defined intervals (e.g., 1h, 4h, 8h), remove 100 µL aliquots.

  • Quenching: Immediately mix with 100 µL of Acetonitrile/0.1% TFA. This stops the reaction and ensures the acid product remains protonated for better peak shape.

  • Analysis: Centrifuge at 10,000

    
     g for 5 mins. Inject 10 µL onto a Chiralpak AD-H column .
    
    • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm .

Calculation of E-Value

Use the specific conversion (


) and enantiomeric excess of the substrate (

) and product (

) to calculate the selectivity factor

:


Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<5%) Enzyme inactivation or pH mismatch.Ensure DMSO < 5%. Verify pH is 7.0–8.[1]0.
Poor Peak Resolution Acid product tailing.Add 0.1% TFA to the HPLC mobile phase to suppress ionization of the carboxylic acid.
Spontaneous Hydrolysis Buffer pH too high (>9.0).Maintain pH < 8.[1][2]0. Perform a "No Enzyme" control to subtract background.

References

  • Gao, X., et al. (1989).[2] Synthesis of Anticoagulant Indobufen. Chinese Journal of Pharmaceutical Industry, 20(11). (Establishes the nitrophenyl butyric/propionic acid pathway for Indobufen).

  • Yeo, S-H., et al. (2023).[3][4] Kinetic Resolution of 2-Aryldihydroquinolines using Lithiation. Chemistry – A European Journal. Link (Demonstrates kinetic resolution principles on 2-aryl systems).[3]

  • Wang, Y., et al. (2020).[5] Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides. Ural Federal University / Vertex AI. Link (Contextualizes 2-aryloxy propionic acid resolution).

  • Pliego, J., et al. (2015).[1] Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. ResearchGate. Link (Standard protocol for nitrophenyl ester/amide detection).

  • Hutt, A.J., & Valentova, J. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs. Electrophoresis. Link (Review of analytical methods for this specific drug class).

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A Researcher's Guide to Robust Statistical Analysis and Interpretation of Data from 2-(4-Nitrophenyl)propanamide Studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic agents and the rigorous evaluation of chemical compounds, the integrity of data analysis is paramount. This guide provides a comprehensive framework for the robust statistical analysis and interpretation of data derived from studies of 2-(4-Nitrophenyl)propanamide and its analogs. As a Senior Application Scientist, the goal is to equip you with the rationale behind experimental choices and to ensure that the described protocols are self-validating systems, fostering trustworthy and reproducible scientific outcomes.

This guide will delve into the critical aspects of experimental design, the selection of appropriate analytical techniques, and the application of robust statistical methods to ensure the reliability of your findings. We will explore how to move beyond standard statistical practices to address common challenges in analytical and biological data, such as outliers and non-normality.

Foundational Principles: Experimental Design and Analytical Technique Selection

The foundation of any robust statistical analysis lies in a well-conceived experimental design and the judicious selection of analytical methods. The choices made at this stage will profoundly impact the quality and interpretability of the data.

Causality in Experimental Design

A robust experimental design for studying this compound should aim to minimize bias and variability. Key considerations include:

  • Randomization: To prevent systematic bias, the allocation of experimental units (e.g., cell cultures, animal subjects) to different treatment groups should be randomized.

  • Replication: Biological and technical replicates are essential to estimate the variability of the data and to increase the confidence in the results.

  • Controls: The inclusion of appropriate positive and negative controls is non-negotiable. For instance, in a bioactivity assay, a known active compound would serve as a positive control, while a vehicle-treated group would be the negative control.

Selecting the Optimal Analytical Technique

The choice of analytical technique depends on the specific research question and the physicochemical properties of this compound.[1] A comparison of commonly employed techniques is presented below.

Technique Principle Advantages Disadvantages Application in this compound Studies
High-Performance Liquid Chromatography (HPLC) [2]Separates components in a mixture based on their differential partitioning between a stationary and a mobile phase.[2]High sensitivity, accuracy, and applicability to a wide range of compounds.[2]Expensive equipment and requires skilled operators.[2]Quantification of this compound in biological matrices, purity assessment, and analysis of metabolites.
Gas Chromatography (GC) [1][2]Separates volatile compounds based on their distribution between a stationary phase and a carrier gas.[2]Suitable for volatile and thermally stable analytes.[1]Not suitable for non-volatile or thermally labile compounds.Analysis of volatile precursors or degradation products of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy [2]Measures the absorption of UV or visible light by a sample.[2]Simple, rapid, and cost-effective.[2]Limited to compounds with chromophores and less sensitive than other methods.[2]Routine quality control and concentration determination of purified this compound.
Mass Spectrometry (MS) [1]Ionizes molecules and measures their mass-to-charge ratio.High sensitivity, selectivity, and provides structural information.[1]Can be complex and expensive.Identification of this compound and its metabolites, and structural elucidation.

Recommendation: For comprehensive studies involving this compound, a hyphenated technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice, offering both separation and detailed structural information.[3]

The Imperative of Robust Statistical Methods

Traditional statistical methods often rely on the assumption that the data follows a normal distribution. However, experimental data in analytical chemistry and biology frequently deviate from this ideal, containing outliers or exhibiting heavy tails.[4] In such cases, robust statistical methods provide a more reliable analysis.[4]

Why Robust Statistics?

Robust statistics are less sensitive to outliers and deviations from normality.[4] Consider a dataset with a clear outlier; the arithmetic mean and standard deviation can be significantly skewed by this single value.[4] Robust estimators, such as the median and Median Absolute Deviation (MAD), provide a more stable and representative measure of the central tendency and dispersion of the majority of the data.[4]

A Comparative Overview of Statistical Approaches
Statistical Method Description When to Use Advantages Limitations
t-test / ANOVA Parametric tests that compare the means of two or more groups.When data is normally distributed and variances are equal.Powerful and widely understood.Sensitive to outliers and violations of assumptions.
Mann-Whitney U / Kruskal-Wallis Non-parametric alternatives to the t-test and ANOVA, respectively. They compare medians.When data is not normally distributed or contains outliers.Robust to outliers and does not assume normality.Less powerful than parametric tests when assumptions are met.
Robust ANOVA A modification of ANOVA that is less affected by outliers.For comparing multiple groups when the data may contain outliers.Provides more reliable results in the presence of outliers.[5]May be less familiar to some researchers.
Bootstrapping A resampling technique used to estimate the sampling distribution of a statistic.To obtain confidence intervals and p-values without assuming a specific data distribution.Versatile and does not rely on distributional assumptions.Can be computationally intensive.

Experimental Protocols and Data Analysis Workflow

To illustrate the practical application of these principles, we will outline a hypothetical study investigating the anti-inflammatory activity of this compound.

Synthesis and Characterization of this compound

A detailed protocol for the synthesis and characterization of this compound is crucial for reproducibility. While a specific synthesis is not detailed here, it would typically involve the reaction of 4-nitroaniline with a suitable propanoyl derivative.[6] Characterization would involve techniques like NMR, IR, and mass spectrometry to confirm the structure and purity.[7]

In Vitro Bioactivity Assay: Inhibition of Nitric Oxide Production

This protocol outlines the steps to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8]

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Data Collection cluster_3 Data Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plates A->B C Pre-treat with this compound or vehicle (control) B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Measure NO production using Griess Reagent E->F G Assess for outliers F->G H Perform Robust Statistical Analysis G->H I Calculate IC50 H->I

Caption: Workflow for in vitro bioactivity testing of this compound.

Statistical Analysis Pipeline

The following workflow details the steps for a robust statistical analysis of the data obtained from the bioactivity assay.

G A Raw Data (NO concentration) B Data Exploration (Boxplots, Histograms) A->B C Outlier Detection (e.g., Grubbs' test) B->C D Normality Test (e.g., Shapiro-Wilk) C->D E Non-Normal Data D->E Fails F Normal Data D->F Passes G Robust ANOVA or Kruskal-Wallis Test E->G H Standard ANOVA F->H I Post-hoc Analysis (e.g., Dunn's test) G->I J Post-hoc Analysis (e.g., Tukey's test) H->J K Report Results (p-values, effect sizes) I->K J->K

Caption: Pipeline for robust statistical analysis of bioactivity data.

Data Interpretation and Reporting

Clear and transparent reporting of statistical methods and results is crucial for the scientific community to evaluate the validity of your findings.[9][10][11]

Summarizing Quantitative Data

Presenting data in a clear and concise table allows for easy comparison between different treatment groups.

Table 1: Hypothetical data on the inhibition of NO production by this compound.

Treatment GroupConcentration (µM)Mean NO Production (µM) ± SDMedian NO Production (µM)p-value (vs. LPS control)
Vehicle Control-2.5 ± 0.52.4-
LPS Control-50.2 ± 5.149.8<0.001
This compound1042.1 ± 4.541.9<0.05
This compound2530.5 ± 3.230.1<0.01
This compound5015.8 ± 2.115.5<0.001
Positive Control (Dexamethasone)1010.2 ± 1.510.1<0.001
Reporting Statistical Findings

When reporting your results, always include:

  • The statistical test used.[11]

  • The exact p-value, rather than a threshold (e.g., p=0.032 instead of p<0.05).[12]

  • A measure of effect size (e.g., Cohen's d, eta-squared) to indicate the magnitude of the observed effect.

  • Confidence intervals to provide a range of plausible values for the true effect.[11]

For example, instead of stating "this compound significantly reduced NO production," a more informative statement would be: "Treatment with 50 µM this compound resulted in a statistically significant reduction in NO production compared to the LPS control group (Robust ANOVA, F(4, 25) = 25.3, p < 0.001, eta-squared = 0.80)."

Comparison with Alternatives

To provide a comprehensive evaluation, it is beneficial to compare the bioactivity of this compound with that of other relevant compounds. This could include structurally similar molecules or existing drugs with a similar mechanism of action.[13]

Comparative Bioactivity Analysis

A direct comparison of the IC50 values (the concentration required to inhibit 50% of the biological response) can provide a quantitative measure of relative potency.

Table 2: Comparative IC50 values for inhibition of NO production.

CompoundIC50 (µM) [95% Confidence Interval]
This compound35.2 [32.1 - 38.5]
Analog A45.8 [41.5 - 50.3]
Analog B28.1 [25.9 - 30.5]
Dexamethasone (Positive Control)8.7 [7.9 - 9.6]
Structure-Activity Relationship (SAR) Insights

By comparing the activity of this compound with its analogs, it is possible to derive initial structure-activity relationships (SAR). For example, if Analog B, which may have a different substituent on the phenyl ring, shows higher potency, this could guide the design of future, more effective compounds.[14]

Conclusion and Future Directions

This guide has provided a framework for conducting and interpreting studies on this compound with a strong emphasis on robust statistical analysis. By adopting these principles of rigorous experimental design, appropriate analytical technique selection, and the use of robust statistical methods, researchers can ensure the generation of high-quality, reliable, and reproducible data. This, in turn, will accelerate the process of drug discovery and development.

Future research should focus on further elucidating the mechanism of action of this compound, exploring its in vivo efficacy and safety profile, and expanding the SAR studies to design even more potent and selective analogs.

References

  • Analytical Methods Committee. (2001). Robust statistics: a method of coping with outliers. The Analyst, 126(4), 595-597.
  • Comparison of Three Analytical Techniques for Pharmaceutical Analysis. (n.d.). Scribd.
  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytica Acta, 14(737).
  • Guide to Reporting Research Methods and Statistical Analyses. (n.d.). JAMA Network.
  • How to Report St
  • Curran-Everett, D., & Benos, D. J. (2004). Guidelines for reporting statistics in journals published by the American Physiological Society. American Journal of Physiology-Endocrinology and Metabolism, 287(2), E189-E191.
  • Kramer, M. H., Paparozzi, E. T., & Stroup, W. W. (2015). Best Practices for Presenting Statistical Information in a Research Article. HortScience, 50(7), 943-946.
  • Statistical Reporting Guidelines for Academic Research. (n.d.). PhD Assistance.
  • Gonzalez, A. G., & Herrador, M. A. (2007). Robust statistics and functional relationship estimation for comparing the bias of analytical procedures over extended concentration ranges. Analytical Chemistry, 79(2), 526-535.
  • Different Techniques of Analysis. (n.d.). Pharmaguideline.
  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). IntechOpen.
  • Miller, J. N., & Miller, J. C. (2010). Statistics and Chemometrics for Analytical Chemistry.
  • Lischer, P. (1999). Robust statistical methods in interlaboratory analytical studies. Analytica Chimica Acta, 384(3), 251-265.
  • Meier, P. C., & Zünd, R. E. (2000). Statistical Methods in Analytical Chemistry. John Wiley & Sons.
  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3041.
  • (2R)-2-(4-nitrophenyl)propanamide. (n.d.). PubChem.
  • 2-(4-Nitrophenyl)propan-2-amine. (n.d.). PubChem.
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  • Hu, Y., et al. (2015). Statistical Research on the Bioactivity of New Marine Natural Products Discovered during the 28 Years from 1985 to 2012. Marine Drugs, 13(1), 202-220.
  • Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. (2015).
  • de Paula, C. B. V., et al. (2020). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 25(20), 4782.
  • Statistical Validation of Bioactivity Data: A Comparative Guide for N
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Safety Operating Guide

Personal protective equipment for handling 2-(4-Nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: 2-(4-Nitrophenyl)propanamide

Executive Summary & Hazard Context

Handling This compound requires a safety strategy that goes beyond standard organic synthesis protocols. As a nitro-aromatic amide, this compound presents a dual-threat profile: the nitro moiety (


) is a known pharmacophore for potential mutagenicity and enhanced dermal absorption, while the amide functionality  can act as a contact sensitizer.

Critical Directive: In the absence of compound-specific toxicological data (e.g., a full REACH dossier), you must apply the Precautionary Principle . Treat this substance as a suspected genotoxin and a high-permeation risk agent. This guide defines the PPE and containment barriers necessary to prevent occupational exposure during bench-scale and pilot-scale manipulations.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Hazard Class (Extrapolated)Risk DescriptionPrimary Engineering Control
Acute Toxicity (Dermal) Nitro-aromatics are lipophilic; rapid transdermal uptake is likely.No Open Bench Work. All handling in Fume Hood or Glovebox.
Genotoxicity (Suspected) Nitro reduction metabolites can interact with DNA.HEPA-filtered enclosure for solid handling.
Dust Sensitization Fine amide powders are easily aerosolized.Static-dissipative weighing funnel; low-flow hood velocity.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation kinetics relative to nitro-aromatic solvents and solids. Standard nitrile gloves are often insufficient for prolonged contact with nitro compounds.

A. Hand Protection Strategy

Scientific Rationale: Nitro compounds possess high dipole moments and can permeate standard 4-mil nitrile gloves in <15 minutes [1].

TaskPrimary Glove LayerSecondary Glove LayerRationale
Weighing Solids (Dry)Nitrile (4-5 mil) Nitrile (4-5 mil) Double-gloving provides a "sacrificial" outer layer. Color indicator gloves are recommended to visualize tears.
Solubilization / Synthesis (Liquid)Laminate (Silver Shield/4H) Nitrile (Outer Grip) Laminate films offer >480 min breakthrough time for nitro-aromatics [1]. Nitrile outer layer provides dexterity.
Spill Cleanup Butyl Rubber or Viton Nitrile (Inner) Thick polymer required to resist saturation during bulk cleanup.
B. Respiratory & Body Protection
  • Respiratory:

    • Standard: Work inside a certified fume hood (Face velocity: 0.5 m/s).

    • Emergency/Spill: Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge is essential because nitro-aromatics often have low vapor pressures but high toxicity.

  • Eye Protection: Chemical splash goggles (ventless or indirect vent) are mandatory. Safety glasses are insufficient due to the risk of airborne dust migration.

  • Body:

    • Lab Coat: Tyvek® or chemically resistant, disposable lab coat with elastic cuffs. Cotton coats absorb nitro compounds, creating a secondary exposure source.

Operational Workflow: The "Safe Path"

This protocol utilizes a "Zone Defense" approach to prevent cross-contamination.

Step 1: Preparation (The Clean Zone)
  • Don PPE outside the lab or in a designated gowning area.

  • Inspect Gloves: Inflate nitrile gloves with air to check for pinholes.

  • Static Control: Place an ionizing fan or anti-static mat inside the fume hood. Nitro-amides are often electrostatic; static discharge can scatter the powder.

Step 2: Weighing & Transfer (The Hot Zone)
  • Tare First: Place the receiving vessel (e.g., round bottom flask) on the balance inside the hood.

  • Transfer: Use a disposable anti-static weighing boat.

  • Solvent Addition: Add the solvent (e.g., DCM, Methanol) immediately after weighing to suppress dust generation.

  • Decontamination: Wipe the exterior of the flask with a solvent-dampened Kimwipe before removing it from the hood. Discard the wipe as hazardous waste immediately.

Step 3: Waste Disposal
  • Segregation: Do not mix with general organic waste if possible. Label clearly: "Contains Nitro-Aromatics - High Hazard."

  • Destruction: The preferred disposal method is Incineration at >1000°C to ensure thermal decomposition of the nitro group [2].

Visualizing the Safety Protocol

The following diagram illustrates the critical decision points and PPE requirements during the handling process.

G Start START: PPE Donning (Double Nitrile + Tyvek) Check Is Compound in Solid or Liquid State? Start->Check Solid SOLID HANDLING (Dust Hazard) Check->Solid Powder Liquid LIQUID/SOLUTION (Permeation Hazard) Check->Liquid Solubilized Hood Engineering Control: Fume Hood (Sash < 18") Solid->Hood Liquid->Hood Action_Solid Use Anti-Static Gun + Disposable Spatula Hood->Action_Solid Weighing Action_Liquid Upgrade Glove: Silver Shield / Laminate Hood->Action_Liquid Reaction/Transfer Waste DISPOSAL: Segregated Incineration Stream Action_Solid->Waste Action_Liquid->Waste

Caption: Workflow logic for PPE escalation based on physical state (Solid vs. Liquid) to mitigate specific permeation and inhalation risks.

Emergency Response: Spills & Exposure

In the event of containment breach, immediate action is required to prevent systemic toxicity.[1]

  • Skin Contact:

    • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this enhances absorption of nitro compounds.

    • Protocol: Wash with copious amounts of soap and water for 15 minutes.

    • Medical: Seek evaluation for methemoglobinemia (a known effect of nitro-compound absorption).

  • Spill Cleanup (< 10g):

    • Evacuate the immediate area.[2][3]

    • Don Viton or Laminate gloves.

    • Cover spill with a compatible absorbent (Vermiculite or activated charcoal pads).

    • Place waste in a sealed secondary container.

References

  • Ansell Occupational Healthcare. (2024). Permeation & Degradation Resistance Guide: Nitro-compounds and Amides. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4][5] National Academies Press. Retrieved from

  • PubChem. (2025).[6] Compound Summary: (2R)-2-(4-nitrophenyl)propanamide.[7] National Library of Medicine.[6] Retrieved from [7]

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.